molecular formula C13H8F3NO B1633711 N-(2,4-difluorophenyl)-2-fluorobenzamide

N-(2,4-difluorophenyl)-2-fluorobenzamide

Cat. No.: B1633711
M. Wt: 251.2 g/mol
InChI Key: SNJFEHBNJVEASJ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) is a tri-fluorinated benzamide derivative synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline, yielding 87% under standard conditions . Its molecular formula is C₁₃H₈F₃NO, with a molecular weight of 251.20 g/mol. Single-crystal X-ray diffraction (294 K) reveals a monoclinic Pn space group structure, characterized by near-coplanar aromatic rings (interplanar angle: 0.7°) and a central amide group tilted ~23° from the aromatic planes . Key structural features include intramolecular N–H···F hydrogen bonds (H1···F12 = 2.12 Å) and 1D amide-amide hydrogen-bonded chains along the b-axis .

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development : Fo24 has significant potential in the design of novel pharmaceuticals. Its unique structural characteristics make it suitable for targeting specific biological pathways. For instance, compounds with similar fluorinated motifs have been shown to exhibit enhanced biological activity against various pathogens, including Trypanosoma species responsible for diseases like Chagas disease .

Mechanism of Action : The interaction of Fo24 with biological targets can lead to inhibition or alteration of protein functions. Studies have indicated that fluorinated benzamides can enhance binding affinity to target proteins due to increased hydrophobic interactions and conformational flexibility .

Case Study : In a study focused on optimizing drug candidates against Trypanosoma brucei and T. cruzi, Fo24 derivatives exhibited promising anti-trypanosomal activity. The structure-activity relationship (SAR) analysis revealed that modifications in the fluorinated groups significantly impacted efficacy and selectivity against these parasites .

Materials Science Applications

Fo24's fluorinated structure imparts unique properties that are valuable in materials science. The compound has been explored for applications in the development of advanced materials with high thermal stability and resistance to degradation.

Thermal Stability : The presence of multiple fluorine atoms enhances the thermal stability of materials derived from Fo24. This property is particularly beneficial for applications requiring durability under extreme conditions.

Advanced Coatings : Research indicates that fluorinated compounds like Fo24 can be utilized in the formulation of coatings that exhibit low surface energy and high chemical resistance, making them ideal for protective applications in various industries .

Biological Studies

Fo24 is employed in various biological assays to study interactions with proteins and biomolecules. Its ability to form stable complexes with target proteins allows researchers to investigate molecular mechanisms underlying specific biological processes.

Biological Assays : In vitro studies have demonstrated that Fo24 can effectively inhibit specific enzymes involved in critical metabolic pathways. For example, its interaction with metabotropic glutamate receptors has been studied to understand its potential therapeutic effects on neurological disorders .

Structural Analysis : Single-crystal X-ray diffraction studies have provided insights into the crystal structure of Fo24, revealing important information about its molecular conformation and potential interactions with biological targets .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Drug development targeting pathogens; anti-trypanosomal activity; enhanced binding affinity
Materials Science Development of high-stability materials; advanced coatings with low surface energy
Biological Studies Inhibition of enzymes; structural analysis via X-ray diffraction; interaction studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-difluorophenyl)-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline in polar aprotic solvents (e.g., DMF or dichloromethane) using coupling agents like HATU and bases such as DIPEA. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 48% to 88%, depending on solvent choice and reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • 1H/13C/19F NMR : Identify the amide proton (δ ~9-10 ppm), aromatic proton splitting patterns (meta/para fluorine effects), and fluorine chemical shifts (δ -110 to -120 ppm for aromatic F).
  • HRMS (ESI) : Confirm molecular ion [M+H]+ with <5 ppm error.
  • IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
    Crystallinity can be validated via PXRD .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate the lattice structure?

  • Methodological Answer : Single-crystal X-ray diffraction (294 K, Mo-Kα radiation) reveals:

  • Hydrogen bonding : N-H···O=C amide interactions form 1D chains (graph-set notation C(4)).
  • C-H···F/O contacts : Stabilize layers (e.g., C-H···F distances ~2.4–2.6 Å).
  • Stacking interactions : Offset π-π interactions between fluorinated rings (interplanar angle ~0.5°).
    These interactions enhance thermal stability (TGA analysis) and reduce solubility in non-polar solvents .

Q. What role do fluorine substituents play in modulating the electronic environment and bioactivity of this compound derivatives?

  • Methodological Answer :

  • Electron withdrawal : Fluorine’s electronegativity reduces electron density on the benzamide ring, altering dipole moments (DFT calculations) and enhancing metabolic stability.
  • Conformational effects : Ortho-fluorine substituents restrict rotational freedom, favoring planar amide conformations (torsion angles ~23° from aromatic planes).
  • Bioactivity : Fluorine improves membrane permeability (logP ~2.5) and binding to hydrophobic enzyme pockets (e.g., kinase targets) .

Q. How can researchers resolve discrepancies in crystallographic data between this compound and its structural isomers?

  • Methodological Answer :

  • Torsion angle analysis : Compare dihedral angles between aromatic rings (e.g., 2,4-difluoro vs. 2,3-difluoro isomers show ~23° vs. ~5° deviations).
  • Hydrogen-bond motifs : Isomers exhibit distinct synthons (e.g., aR₂²(12) in 2,3-difluoro vs. C(4) in 2,4-difluoro derivatives).
  • Stacking patterns : Para-fluorine promotes coplanarity, while ortho-fluorine induces steric hindrance. Use SHELXL refinement to resolve disorder .

Q. Key Research Findings

  • Synthetic Scalability : Triethylamine as a base increases yields by neutralizing HCl byproducts during amidation .
  • Fluorine-Driven Stability : Fluorine substituents reduce oxidative degradation (HPLC stability studies show >90% purity after 6 months at 4°C) .
  • Structural Predictability : SHELX software reliably refines fluorinated benzamides despite high X-ray absorption (μ = 0.22 mm⁻¹) .

Comparison with Similar Compounds

Structural Comparison with Isomers and Analogues

Fo23 (N-(2,3-Difluorophenyl)-2-fluorobenzamide):

  • A structural isomer of Fo24, differing in fluorine substitution (2,3-difluoro vs. 2,4-difluoro on the phenyl ring).
  • Both crystallize in the Pn space group with similar unit cell parameters (Fo24: a = 5.6756 Å, b = 4.9829 Å; Fo23: comparable dimensions) .
  • Root-mean-square deviation (RMSD) between Fo24 and Fo23 is 0.02 Å, indicating high structural similarity .
  • Differences arise in fluorine positioning: Fo24 exhibits weaker C–H···F/O interactions compared to Fo23’s R²²(12) synthon involving dual C–H and C–F groups .

Tetra-fluorinated Analogues (e.g., XEHZOD, ZAJWUF):

  • Chloro/bromo derivatives (e.g., 2-chloro-N-(4-chloro-2-fluorophenyl)benzamide, 2-bromo-N-(2,4-dichlorophenyl)benzamide) show distinct packing motifs due to halogen size and electronegativity differences.
  • Larger halogens (Cl, Br) increase van der Waals radii, altering stacking interactions compared to fluorine’s compact size (e.g., F···Cg distances in Fo24: 3.399 Å) .

Di-fluorinated Analogues:

  • CSD analysis shows 30 entries for di-fluorinated benzamides (C₁₃H₉F₂NO), contrasting with only 10 for tri-fluorinated derivatives .
  • Di-fluorinated compounds (e.g., YAZBOT, PIHQUT) exhibit simpler hydrogen-bonding networks, lacking the intramolecular N–H···F contacts seen in Fo24 .

Physicochemical Properties

Crystallographic Data:

Compound Space Group a (Å) b (Å) c (Å) Volume (ų) Reference
Fo24 Pn 5.6756 4.9829 19.3064 545.88
Fo23 Pn 5.645 5.011 19.249 543.9
YAZBOT (di-F) Pna2₁ 12.734 5.028 21.144 1353.5

Thermal and Mechanical Behavior:

  • Polymorphs of related fluorinated amides (e.g., N-(3,5-difluorophenyl)-2,4-difluorobenzamide) demonstrate scan-rate-dependent crystallization, with Form 1 exhibiting 50% greater stiffness than Form 2 due to C–H···F interactions .

Spectroscopic Data:

  • ¹⁹F NMR: Fo24 exhibits peaks at -114, -115, and -118 ppm, reflecting distinct fluorine environments . In contrast, di-fluorinated analogues (e.g., YAZBIN) show fewer signals due to symmetrical substitution .
  • IR Spectroscopy: Fo24’s carbonyl stretch (1656 cm⁻¹) aligns with tri-fluorinated benzamides, while di-fluorinated analogues display slight shifts (e.g., 1640–1660 cm⁻¹) .

Database and Structural Trends

  • CSD Analysis: Tri-fluorinated benzamides (C₁₃H₈F₃NO): 10 entries, highlighting structural data gaps . Di-fluorinated (C₁₃H₉F₂NO): 30 entries; tetra-fluorinated (C₁₃H₇F₄NO): 29 entries . Mixed-halogen derivatives (F/Cl/Br) remain rare, with only 24 CSD entries .

Preparation Methods

Classical Condensation Route

The most widely reported method involves the direct reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline under mild conditions. This one-step condensation eliminates the need for coupling agents, leveraging the inherent reactivity of acid chlorides with aromatic amines.

Reaction Mechanism and Stoichiometry

The nucleophilic amine attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride, displacing chloride to form the amide bond. Stoichiometric equivalence (1:1 molar ratio) ensures minimal residual starting materials, with yields exceeding 85% under optimized conditions. Excess amine may lead to diacylation, while insufficient amounts risk unreacted acid chloride, complicating purification.

Solvent and Temperature Optimization

Dichloromethane (CH₂Cl₂) serves as the preferred solvent due to its ability to dissolve both reactants and stabilize the intermediate tetrahedral adduct. Room-temperature reactions (20–25°C) prevent thermal degradation of the fluorinated aromatic system, though slight heating (30–40°C) accelerates kinetics without compromising yield. Post-reaction, the mixture is quenched with water to hydrolyze residual acid chloride, followed by layer separation and distillation under reduced pressure to isolate the product.

Table 1: Representative Yields from Condensation Routes

Benzoyl Chloride Amine Solvent Temp (°C) Yield (%)
2-Fluorobenzoyl chloride 2,4-Difluoroaniline CH₂Cl₂ 25 87
2-Fluorobenzoyl chloride 3,4-Difluoroaniline THF 40 72

Catalytic Acylation Strategies

Adapting methodologies from difluorobenzophenone synthesis, catalytic acylation enhances reaction efficiency and selectivity. While originally designed for ketone formation, these protocols offer insights into amide bond construction.

Lewis Acid Catalysis

Aluminum chloride (AlCl₃) and related Lewis acids facilitate electrophilic activation of the benzoyl chloride. In a representative procedure, fluorobenzene and AlCl₃ are combined at 45–55°C, followed by slow addition of 2-fluorobenzoyl chloride. The catalyst coordinates to the carbonyl oxygen, increasing electrophilicity and directing regioselectivity. However, over-coordination may deactivate the amine, necessitating precise stoichiometric control.

Solvent-Free Conditions

Patent data highlights solvent-free acylation under negative pressure (0.5–0.7 atm), reducing side reactions like hydrolysis. The absence of solvent lowers activation energy, enabling completion within 2–4 hours. Post-reaction, the crude product is hydrolyzed to remove catalyst residues, with vacuum distillation achieving >95% purity.

Alternative Synthetic Pathways

Coupling Reagent-Assisted Synthesis

Phosphonium (e.g., HATU) and uranium-based coupling agents mediate amide bond formation between 2-fluorobenzoic acid and 2,4-difluoroaniline. While avoiding acid chloride handling, this route introduces complexity:

  • Activation : Carboxylic acid activation via HATU forms an O-acylisourea intermediate.
  • Aminolysis : The intermediate reacts with the amine, releasing the coupling reagent’s byproduct.
    Yields remain moderate (65–75%) due to competing hydrolysis, necessitating anhydrous conditions.

Solid-Phase Synthesis

Immobilizing 2,4-difluoroaniline on Wang resin enables iterative amidation, though fluorinated aromatics exhibit lower resin compatibility. Cleavage with trifluoroacetic acid (TFA) yields the target compound but risks defluorination at elevated temperatures.

Process Optimization and Scalability

Purity Enhancement Through Crystallization

Slow evaporation of CH₂Cl₂ at room temperature produces monoclinic crystals (space group Pn) suitable for X-ray diffraction. The process exploits the compound’s planar aromatic system and intermolecular H-bonding:

  • Primary Interactions : Amide-amide hydrogen bonds (N–H···O=C) form 1D chains along the b-axis.
  • Secondary Interactions : C–H···F contacts (2.12 Å) and π-π stacking (3.8 Å interplanar distance) stabilize the lattice.

Table 2: Crystallization Conditions and Outcomes

Solvent Temp (°C) Crystal System Purity (%)
CH₂Cl₂ 20 Monoclinic 99
EtOAc −20 Amorphous 85

Large-Scale Considerations

Kilogram-scale production requires addressing exothermicity during acid chloride addition. Jacketed reactors with chilled brine (−10°C) mitigate thermal runaway, while inline IR spectroscopy monitors reaction progression. Continuous flow systems reduce residence time, minimizing decomposition.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (dd, J = 7.8 Hz, 1H, Ar–H), 7.54–7.48 (m, 2H, Ar–H), 7.30–7.18 (m, 2H, Ar–H), 6.85 (td, J = 8.6 Hz, 1H, Ar–H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ −112.4 (d, J = 8.1 Hz), −116.7 (s).

X-ray Diffraction Analysis

The dihedral angle between aromatic rings measures 0.7°, indicating near-coplanarity. The amide group deviates by 23° from the benzamide plane, fostering intramolecular H-bonding with ortho-fluorine.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-fluorobenzamide

InChI

InChI=1S/C13H8F3NO/c14-8-5-6-12(11(16)7-8)17-13(18)9-3-1-2-4-10(9)15/h1-7H,(H,17,18)

InChI Key

SNJFEHBNJVEASJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)F)F

Origin of Product

United States

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